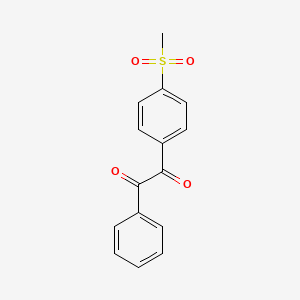
1-(4-(Metilsulfonil)fenil)-2-feniletan-1,2-diona
Descripción general
Descripción
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a phenylethane-1,2-dione moiety
Aplicaciones Científicas De Investigación
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role as a selective cyclooxygenase-2 (COX-2) inhibitor, which could make it useful in developing anti-inflammatory drugs .
Mecanismo De Acción
Target of Action
The primary target of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .
Mode of Action
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione acts as a COX-2 inhibitor . It binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to pro-inflammatory prostaglandins . This results in a reduction of inflammation and pain .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins . This leads to a decrease in inflammation and pain .
Pharmacokinetics
These studies generally involve in silico prediction of physicochemical properties, ADME, and drug-likeness profiles .
Result of Action
The inhibition of COX-2 by 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory prostaglandins .
Análisis Bioquímico
Biochemical Properties
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction between 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound binds to the active site of COX-2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other signaling molecules and transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid for excretion . These metabolic pathways are crucial for determining the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and signaling molecules involved in cellular metabolism and apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to these specific subcellular locations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione typically involves multiple steps. One common method includes the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using hydrochloric acid. This intermediate is then reacted with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. Subsequent condensation with a suitable ester, followed by hydrolysis and decarboxylation, yields the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of organic solvents such as toluene, xylene, and ether solvents like dioxane and THF is common, with N-methylpyrrolidone (NMP) and dimethylformamide (DMF) being preferred for their efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenyl derivatives
Comparación Con Compuestos Similares
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit COX-2 inhibitory activity and have been studied for their antimicrobial properties.
Sulfonamide-based indole analogs: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness: 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione stands out due to its specific structural features that confer selective COX-2 inhibition, making it a promising candidate for anti-inflammatory drug development. Its dual functionality, combining a methylsulfonyl group with a phenylethane-1,2-dione moiety, provides unique reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S/c1-20(18,19)13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECBBUZNVRUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468229 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54945-18-5 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


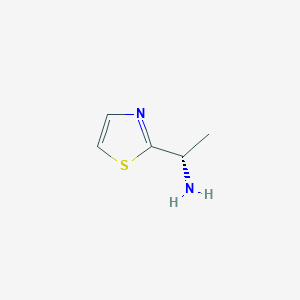
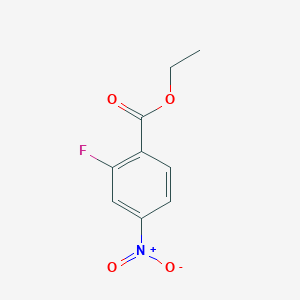
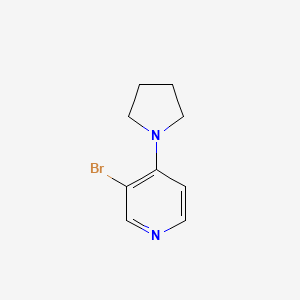
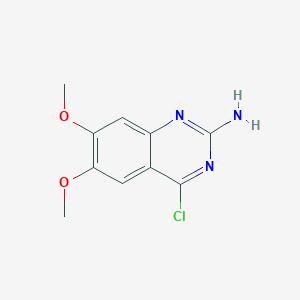
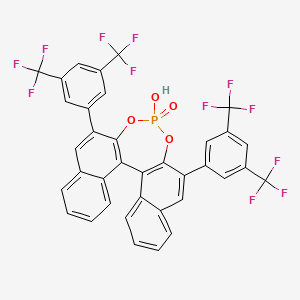
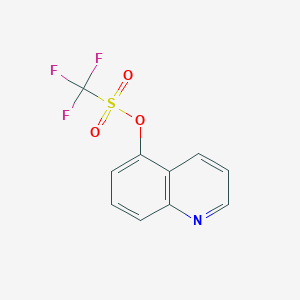
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
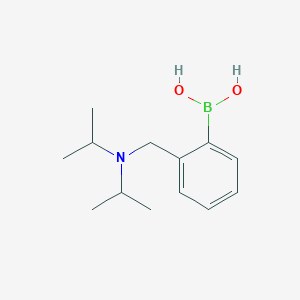
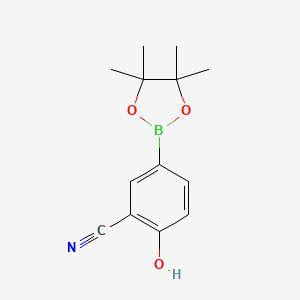
![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
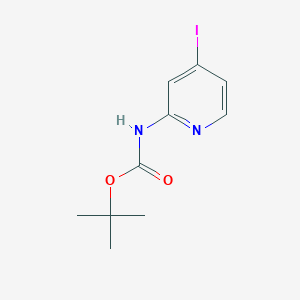
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)
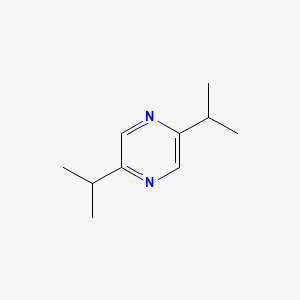
acetic acid](/img/structure/B1313310.png)
